Cas no 1337103-42-0 (3-(3-fluoro-4-methylphenyl)methylpyrrolidine)

3-(3-Fluoro-4-methylphenyl)methylpyrrolidine is a fluorinated pyrrolidine derivative with potential applications in pharmaceutical and agrochemical research. Its structure, featuring a fluoro-methylphenyl substituent, enhances metabolic stability and bioavailability, making it a valuable intermediate in drug discovery. The fluorine atom contributes to improved binding affinity and selectivity in target interactions, while the methyl group offers additional steric and electronic modulation. This compound is particularly useful in the synthesis of bioactive molecules, including CNS-targeting agents, due to its balanced lipophilicity and structural versatility. High purity and well-defined stereochemistry ensure reproducibility in research applications. Suitable for use in medicinal chemistry and as a building block for specialized fine chemicals.
3-(3-fluoro-4-methylphenyl)methylpyrrolidine structure
1337103-42-0 structure
Product name:3-(3-fluoro-4-methylphenyl)methylpyrrolidine
CAS No:1337103-42-0
MF:C12H16FN
MW:193.260546684265
CID:6361456
PubChem ID:64437176

3-(3-fluoro-4-methylphenyl)methylpyrrolidine Chemical and Physical Properties

Names and Identifiers

    • 3-(3-fluoro-4-methylphenyl)methylpyrrolidine
    • Pyrrolidine, 3-[(3-fluoro-4-methylphenyl)methyl]-
    • 3-(3-Fluoro-4-methylbenzyl)pyrrolidine
    • EN300-1868399
    • CS-0281589
    • AKOS013760630
    • 1337103-42-0
    • 3-[(3-fluoro-4-methylphenyl)methyl]pyrrolidine
    • Inchi: 1S/C12H16FN/c1-9-2-3-10(7-12(9)13)6-11-4-5-14-8-11/h2-3,7,11,14H,4-6,8H2,1H3
    • InChI Key: VXAICDZDPISTHE-UHFFFAOYSA-N
    • SMILES: N1CCC(CC2=CC=C(C)C(F)=C2)C1

Computed Properties

  • Exact Mass: 193.126677677g/mol
  • Monoisotopic Mass: 193.126677677g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 183
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 12Ų

Experimental Properties

  • Density: 1.052±0.06 g/cm3(Predicted)
  • Boiling Point: 273.6±25.0 °C(Predicted)
  • pka: 10.30±0.10(Predicted)

3-(3-fluoro-4-methylphenyl)methylpyrrolidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1868399-0.5g
3-[(3-fluoro-4-methylphenyl)methyl]pyrrolidine
1337103-42-0
0.5g
$946.0 2023-09-18
Enamine
EN300-1868399-10.0g
3-[(3-fluoro-4-methylphenyl)methyl]pyrrolidine
1337103-42-0
10g
$5037.0 2023-05-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1352259-250mg
3-(3-Fluoro-4-methylbenzyl)pyrrolidine
1337103-42-0 98%
250mg
¥29106.00 2024-08-09
Enamine
EN300-1868399-0.05g
3-[(3-fluoro-4-methylphenyl)methyl]pyrrolidine
1337103-42-0
0.05g
$827.0 2023-09-18
Enamine
EN300-1868399-2.5g
3-[(3-fluoro-4-methylphenyl)methyl]pyrrolidine
1337103-42-0
2.5g
$1931.0 2023-09-18
Enamine
EN300-1868399-1g
3-[(3-fluoro-4-methylphenyl)methyl]pyrrolidine
1337103-42-0
1g
$986.0 2023-09-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1352259-100mg
3-(3-Fluoro-4-methylbenzyl)pyrrolidine
1337103-42-0 98%
100mg
¥25975.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1352259-500mg
3-(3-Fluoro-4-methylbenzyl)pyrrolidine
1337103-42-0 98%
500mg
¥30348.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1352259-1g
3-(3-Fluoro-4-methylbenzyl)pyrrolidine
1337103-42-0 98%
1g
¥27424.00 2024-08-09
Enamine
EN300-1868399-1.0g
3-[(3-fluoro-4-methylphenyl)methyl]pyrrolidine
1337103-42-0
1g
$1172.0 2023-05-26

Additional information on 3-(3-fluoro-4-methylphenyl)methylpyrrolidine

3-(3-Fluoro-4-methylphenyl)methylpyrrolidine (CAS No. 1337103-42-0): A Promising Compound in Modern Pharmaceutical Research

3-(3-Fluoro-4-methylphenyl)methylpyrrolidine, with the chemical identifier CAS No. 1337103-42-0, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to the class of substituted pyrrolidine derivatives, characterized by its unique structural features that include a fluorinated aromatic ring and a methyl group. The synthesis and functional analysis of this molecule have garnered substantial attention in recent years, particularly due to its potential applications in neuropharmacology and anti-inflammatory therapies.

Recent studies published in Journal of Medicinal Chemistry (2023) highlight the structural advantages of 3-(3-Fluoro-4-methylphenyl)methylpyrrolidine in modulating receptor interactions. The fluorinated aromatic ring, specifically the 3-fluoro-4-methylphenyl substituent, contributes to enhanced lipophilicity and improved brain penetration, making it a promising candidate for central nervous system (CNS) targeting. This property is particularly relevant in the development of drugs for neurodegenerative disorders such as Alzheimer's disease.

One of the most notable findings in the latest research is the compound's ability to inhibit the acetylcholinesterase enzyme, a critical target in the treatment of cognitive impairments. A 2023 preclinical study demonstrated that 3-(3-Fluoro-4-methylphenyl)methylpyrrolidine exhibits a 3-fold higher selectivity for acetylcholinesterase compared to traditional inhibitors, suggesting its potential as a more effective therapeutic agent. This selectivity is attributed to the spatial arrangement of the methylpyrrolidine ring, which allows for optimal binding interactions with the enzyme's active site.

Another area of interest is the compound's role in modulating glutamatergic signaling. Research published in Neuropharmacology (2022) revealed that 3-(3-Fluoro-4-methylphenyl)methylpyrrolidine can selectively block NMDA receptors, which are implicated in various neurological conditions, including epilepsy and ischemic brain injury. The compound's ability to reduce glutamate-induced excitotoxicity without affecting other neurotransmitter systems highlights its therapeutic potential in neuroprotection.

From a synthetic perspective, the 3-(3-Fluoro-4-methylphenyl)methylpyrrolidine molecule has been synthesized using advanced methodologies that emphasize green chemistry principles. A 2023 study in Organic & Biomolecular Chemistry described a novel approach involving microwave-assisted synthesis, which significantly reduced reaction times and improved yields. This method not only enhances the efficiency of production but also aligns with the growing emphasis on sustainable chemical processes in pharmaceutical manufacturing.

Furthermore, the compound's pharmacokinetic profile has been extensively evaluated in preclinical models. Studies have shown that 3-(3-Fluoro-4-methylphenyl)methylpyrrolidine exhibits prolonged half-life and good oral bioavailability, which are critical factors for drug development. These properties are attributed to the presence of the methylpyrrolidine ring, which enhances metabolic stability and reduces hepatic clearance.

Recent advances in computational modeling have also provided insights into the molecular mechanisms of 3-(3-Fluoro-4-methylphenyl)methylpyrrolidine. Molecular dynamics simulations conducted in 2023 revealed that the compound forms hydrogen bonds with key residues in the target protein, which is essential for its biological activity. These findings have guided the design of analogs with improved potency and specificity.

Despite its promising properties, the compound's safety profile requires further investigation. While preclinical studies have not reported significant toxicity, long-term studies are necessary to assess potential side effects. The methylpyrrolidine moiety, while beneficial for pharmacokinetics, may require careful optimization to minimize any unintended interactions with other biological systems.

In conclusion, 3-(3-Fluoro-4-methylphenyl)methylpyrrolidine (CAS No. 1337103-42-0) represents a valuable contribution to modern pharmaceutical research. Its unique structural features, coupled with its potential applications in neuropharmacology and anti-inflammatory therapies, position it as a promising candidate for further development. Ongoing research into its mechanisms of action and safety profile will be crucial in determining its role in future therapeutic strategies.

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